molecular formula C15H17NO3 B8200562 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester

Cat. No.: B8200562
M. Wt: 259.30 g/mol
InChI Key: GMIAEBFIBSTTHU-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Biological Activity

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester (CAS No. 216392-65-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C15H17NO3C_{15}H_{17}NO_3, with a molecular weight of 259.3 g/mol. It features a pyrrolizine ring structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₇NO₃
Molecular Weight259.3 g/mol
CAS Number216392-65-3
SynonymsBenzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate

Research indicates that compounds similar to 1H-Pyrrolizine derivatives often exhibit significant interactions with various biological targets. The presence of the carboxylic acid and ester functional groups suggests potential activity through mechanisms such as enzyme inhibition or receptor modulation.

Case Studies

  • Antiviral Activity : A study highlighted the role of carboxylesterases in drug metabolism, noting that similar compounds could be hydrolyzed to active forms that exhibit antiviral properties. This suggests that 1H-Pyrrolizine derivatives may also possess antiviral activity through metabolic conversion facilitated by carboxylesterases .
  • COX-II Inhibition : Recent research into COX-II inhibitors has shown that pyrrolizine derivatives can be designed to selectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. The structural characteristics of 1H-Pyrrolizine may allow it to act as a COX-II inhibitor, potentially offering therapeutic benefits in inflammatory diseases .

Research Findings

Several studies have explored the pharmacological potential of pyrrolizine derivatives:

  • Enzyme Interaction : Compounds with similar structures have been shown to interact with human carboxylesterases, impacting the pharmacokinetics and therapeutic efficacy of various drugs .
  • In Vitro Studies : Laboratory experiments demonstrated that certain pyrrolizine derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Properties

IUPAC Name

benzyl 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-13-7-9-15(8-4-10-16(13)15)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIAEBFIBSTTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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